molecular formula C8H13N3O2 B2354297 ethyl 3-amino-1-ethyl-1H-pyrazole-4-carboxylate CAS No. 90641-64-8

ethyl 3-amino-1-ethyl-1H-pyrazole-4-carboxylate

Cat. No. B2354297
CAS RN: 90641-64-8
M. Wt: 183.211
InChI Key: UCJGSMVGIBCGIG-UHFFFAOYSA-N
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Description

Ethyl 3-amino-1H-pyrazole-4-carboxylate is a chemical compound with the molecular formula C6H9N3O2 . It is a white to cream to pale yellow crystalline powder .


Synthesis Analysis

The synthesis of ethyl 3-amino-1H-pyrazole-4-carboxylate and its derivatives has been studied. For instance, it was synthesized and reacted with acetic anhydride to give acetylated products . The acetylation was carried out in solvents of various polarity, namely; chloroform; dioxane; DMF; acetic anhydride, at room temperature and at boiling points; and in the presence and absence of DMAP .


Molecular Structure Analysis

The molecular structure of ethyl 3-amino-1H-pyrazole-4-carboxylate can be represented by the InChI Key YPXGHKWOJXQLQU-UHFFFAOYSA-N .


Chemical Reactions Analysis

The chemical reactions involving ethyl 3-amino-1H-pyrazole-4-carboxylate have been explored. For example, it was reacted with acetic anhydride to give acetylated products . The acetylated products are mainly nitrogen atoms in the ring .


Physical And Chemical Properties Analysis

Ethyl 3-amino-1H-pyrazole-4-carboxylate is a white to cream to pale yellow crystalline powder . It has a melting point of 102.0-109.0°C .

Scientific Research Applications

1. Synthesis and Structural Studies

Ethyl 3-amino-1H-pyrazole-4-carboxylate and its derivatives are key intermediates in the synthesis of various heterocyclic compounds. For instance, the compound has been utilized in the selective synthesis of partially hydrogenated pyrazolo[3,4-b]pyridin-3-ones (Lebedˈ et al., 2012). Additionally, its structural properties have been explored through X-ray crystallography (B. Kumar et al., 2018).

2. Corrosion Inhibition

Research shows that derivatives of ethyl 3-amino-1H-pyrazole-4-carboxylate, such as ethyl 6-amino-3-methyl-4-(p-tolyl)-2,4-dihydropyrano[2,3,C]pyrazole-5-carboxylate, serve as effective corrosion inhibitors for mild steel, beneficial in industrial applications (Dohare et al., 2017).

3. Agricultural Uses

Some derivatives of ethyl 3-amino-1H-pyrazole-4-carboxylate exhibit fungicidal properties and can influence plant growth regulation, suggesting potential applications in agriculture (Minga, 2005).

4. Synthesis of Pyrazoloazines

Ethyl 3-amino-1H-pyrazole-4-carboxylate is used in the synthesis of pyrazoloazines, compounds valuable in agriculture and medicine. It undergoes diazotization and couples with activated methylene compounds to form various derivatives (Youssef et al., 2001).

5. Antimicrobial and Anticancer Potential

Novel compounds synthesized from ethyl 3-amino-1H-pyrazole-4-carboxylate have shown significant antimicrobial and anticancer activities, indicating its utility in pharmaceutical research (Hafez et al., 2016).

Safety and Hazards

Ethyl 3-amino-1H-pyrazole-4-carboxylate is considered hazardous. It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid getting it in eyes, on skin, or on clothing. It should also be avoided to ingest or inhale it .

properties

IUPAC Name

ethyl 3-amino-1-ethylpyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O2/c1-3-11-5-6(7(9)10-11)8(12)13-4-2/h5H,3-4H2,1-2H3,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCJGSMVGIBCGIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)N)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 3-amino-1H-pyrazole-4-carboxylic acid ethyl ester (5.0 g, 32 mmol) in acetonitrile is added sodium hydride (1.28 g, 32 mmol) at RT. After 30 min of stirring, a solution of ethyl iodide (2.57 ml, 32 mmol) in acetonitriloe is added dropwise. The reaction mixture is stirred at RT for 16 h. Water is added followed by anhydrous sodium sulfate. The mixture is filtered and concentrated at reduced pressure. The crude product is chromatographed on silica gel using 30% ethyl acetate in hexanes to provide a regioisomeric mixture of N-ethylated 3-amino-1H-pyrazole-4-carboxylic acid ethyl esters. This mixture is used in the following reaction step without further purification.
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5 g
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reactant
Reaction Step One
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1.28 g
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2.57 mL
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[Compound]
Name
N-ethylated 3-amino-1H-pyrazole-4-carboxylic acid ethyl esters
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reactant
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